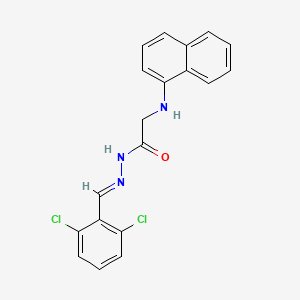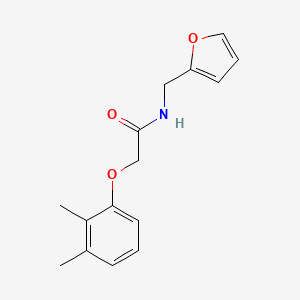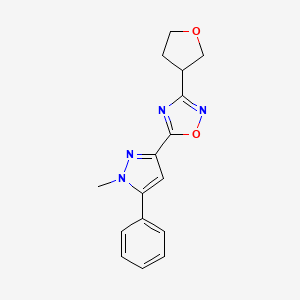![molecular formula C13H15N5OS B5518224 5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)
5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists . Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is unique and has been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity. Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Molecules
The core structure of this compound is found in many bioactive molecules, particularly those used in medicinal chemistry. Its synthesis, especially under microwave conditions, has been established as a catalyst-free and eco-friendly method, yielding products in good-to-excellent yields . This compound can serve as a precursor for the development of various pharmacologically active agents.
Biological Activity: Inhibitors and Agonists
Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine moiety have been reported to exhibit numerous biological activities. They act as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These properties make them valuable in the design of new drugs for treating diseases like cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Material Sciences: Functional Materials Development
The triazolopyrimidine derivatives have applications in material sciences due to their unique chemical properties. They can be used in the development of functional materials for various industrial applications .
Sustainable Chemistry: Eco-Friendly Synthesis
The methodology for synthesizing these compounds demonstrates a broad substrate scope and good functional group tolerance, which is crucial for sustainable chemistry practices. The eco-friendly synthesis approach aligns with the goals of green chemistry, reducing the environmental impact of chemical synthesis .
Analytical Chemistry: Mass Spectrometry
The mass spectrum of triazolopyrimidine derivatives can be analyzed to understand their fragmentation patterns, which is essential in analytical chemistry for identifying unknown compounds and elucidating their structures .
Medicinal Chemistry: Bio-Isosterism
In medicinal chemistry, the triazolopyrimidine nucleus is considered a bio-isostere for purines, carboxylic acids, and N-acetylated lysine. This makes it a versatile scaffold for designing new drugs with improved pharmacokinetic and pharmacodynamic properties .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-propyl-2-(thiophen-2-ylmethylamino)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-2-4-9-7-11(19)18-13(15-9)16-12(17-18)14-8-10-5-3-6-20-10/h3,5-7H,2,4,8H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRSPNCQUJKCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)
![(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5518158.png)
![1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5518161.png)
![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)



![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)



![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)
![2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5518231.png)
![4-hydroxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5518239.png)